![molecular formula C21H16N2O5S B3012558 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate CAS No. 1173563-82-0](/img/structure/B3012558.png)
(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate" is a complex organic molecule that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and the methodologies that could be applied to its study. For instance, the first paper discusses a compound synthesized by a condensation reaction, which is a common synthetic approach that could potentially be relevant to the synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the first paper where methyl-4-formylbenzoate and phenylhydrazine are reacted to form a hydrazone derivative . This suggests that the synthesis of "this compound" could also involve a condensation step, possibly between an acrylamide and a thiazole derivative, given the structural motifs present in the name.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in the first paper . Additionally, spectroscopic methods like IR, NMR, and UV-Vis are essential for characterizing the structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of such compounds can be complex and is often studied using quantum chemical methods to predict reactivity descriptors. The first paper mentions the use of density functional theory (DFT) to investigate the global chemical reactivity descriptors of the synthesized compound . These methods could be applied to "this compound" to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their molecular structure. The first paper provides an example of how the energetic behavior of a compound in different solvent media can be examined using computational models like the integral equation formalism polarizable continuum model (IEF-PCM) . Such studies are crucial for understanding the solubility, stability, and overall behavior of the compound under various conditions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Activities
Compounds containing the benzo[d][1,3]dioxol-5-yl group, similar to the one in the chemical structure of interest, have been investigated for their biological properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and evaluated their antimicrobial and antiproliferative activities. These compounds displayed interesting antimicrobial properties and showed promise as anti-proliferative agents against certain cancer cells, specifically the HCT-116 cancer cell line (Mansour et al., 2020).
Synthesis and Antimicrobial Properties
Bhabhor et al. (2021) and (2016) reported the synthesis of various chalcone derivatives including those with benzo[d]thiazol-2-yl groups, similar to the compound . These derivatives were screened for antimicrobial properties against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi, showing good activity in some cases (Bhabhor et al., 2021); (Bhabhor et al., 2016).
Crystal Structure Analysis
Dölling et al. (1991) conducted a study focusing on the synthesis of acrylic acid derivatives that share structural similarities with (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate. They analyzed the crystal structure of these compounds, providing insights into their molecular conformation, which is critical for understanding their potential biological activities (Dölling et al., 1991).
Evaluation in Biological Systems
Several other studies have evaluated compounds with structural similarities in various biological contexts, such as their antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has shown potential in targeting leukemic cells, exhibiting antimicrobial activity against bacteria and fungi, and indicating analgesic properties (Kumar, 2022); (Sharath Kumar et al., 2014); (Aydın et al., 2002).
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its potential biological activities, such as its anti-oxidant, anti-inflammatory, and antimicrobial properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Eigenschaften
IUPAC Name |
methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-20(25)15-6-4-14(5-7-15)16-11-29-21(22-16)23-19(24)9-3-13-2-8-17-18(10-13)28-12-27-17/h2-11H,12H2,1H3,(H,22,23,24)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJAZQBUXDINA-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


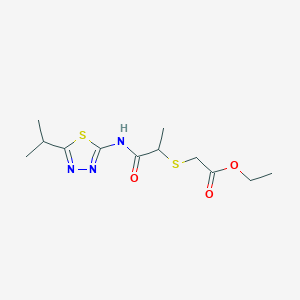
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
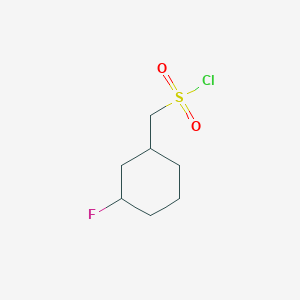
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)
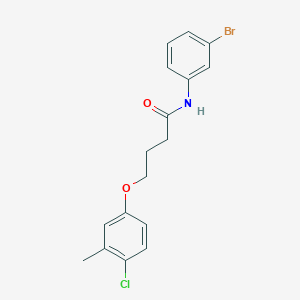

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
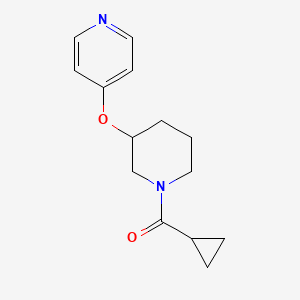
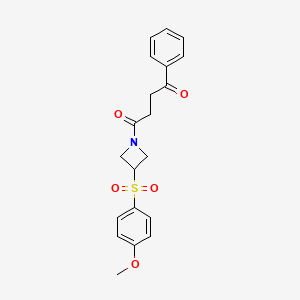


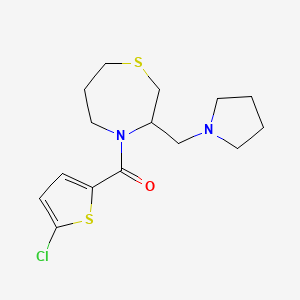
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)